Bisphenol A beta-D-Glucuronide
Description
Contextualization of Bisphenol A (BPA) and its Major Metabolite, Bisphenol A beta-D-Glucuronide
Bisphenol A (BPA) is a synthetic chemical compound widely used in the production of polycarbonate plastics and epoxy resins. researchgate.net These materials are found in a vast array of consumer products, leading to widespread human exposure. researchgate.netdiva-portal.org Upon entering the body, BPA is primarily metabolized in the liver through a process called glucuronidation. researchgate.netnih.gov This process involves the enzyme UDP-glucuronosyltransferase (UGT), which attaches a glucuronic acid molecule to BPA, forming its main metabolite, this compound (BPA-G). researchgate.netnih.govcaymanchem.com This metabolic conversion is a critical detoxification pathway, as BPA-G was traditionally considered to be biologically inactive and is more readily excreted from the body in urine. diva-portal.orgnih.govdphen1.com
The primary enzyme responsible for the glucuronidation of BPA in the human liver is UGT2B15. nih.govcaymanchem.com However, other UGT isoforms, such as UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7, also contribute to this metabolic process. nih.gov The rate of BPA glucuronidation can vary significantly among individuals, with studies showing a wide range of activity in liver microsomes. nih.gov This variability can be attributed to genetic polymorphisms in the UGT genes. nih.gov Glucuronidation also occurs in other tissues, including the breast, which may serve as a protective mechanism for this hormone-sensitive organ. nih.gov
Academic Significance of this compound in Contemporary Research
Historically, research on BPA has predominantly focused on the parent compound due to its known endocrine-disrupting properties. diva-portal.orgnih.gov BPA-G, conversely, was often regarded as an inactive metabolite with little biological significance. nih.govnih.gov However, this perspective has been challenged by recent scientific investigations. A growing body of research now suggests that BPA-G may not be as inert as previously believed, sparking significant academic interest in its potential biological activities. nih.govnih.govresearchgate.net
One area of emerging research is the potential for BPA-G to be deconjugated back into its active parent form, BPA. diva-portal.orgresearchgate.net This process, mediated by the enzyme β-glucuronidase, can occur in various tissues, including the placenta and the liver, and by gut microbiota. diva-portal.orgresearchgate.netmdpi.com This deconjugation could lead to a sustained internal exposure to active BPA, a concern particularly during sensitive developmental stages such as fetal life. diva-portal.orgnih.gov Studies have shown that while BPA undergoes rapid first-pass metabolism to BPA-G in adults, the metabolic capabilities of fetuses and infants are different, with lower levels of UGT enzyme activity. nih.gov
Furthermore, some in vitro studies have begun to explore the direct biological effects of BPA-G. For instance, research has indicated that BPA-G can induce adipogenesis (the formation of fat cells) in both human and murine preadipocytes. nih.govnih.govresearchgate.net This finding is particularly noteworthy as it suggests that BPA-G may have biological effects independent of its conversion back to BPA. nih.govnih.gov These studies have opened new avenues for research into the potential health implications of BPA exposure, moving beyond the sole focus on the parent compound.
Scope and Research Imperatives
The evolving understanding of BPA-G necessitates a shift in research focus. Key research imperatives include:
Characterizing the Biological Activity of BPA-G: Further in vitro and in vivo studies are crucial to fully elucidate the direct biological effects of BPA-G on various cell types and organ systems. This includes investigating its potential role in processes like adipogenesis and its interactions with cellular signaling pathways. nih.govnih.govresearchgate.net
Investigating Deconjugation Dynamics: A deeper understanding of the factors influencing the deconjugation of BPA-G back to BPA is needed. This includes studying the activity of β-glucuronidase in different tissues and under various physiological conditions, as well as the role of the gut microbiome in this process. diva-portal.orgresearchgate.netmdpi.com
Improving Analytical Methods: The development of sensitive and accurate analytical methods for the simultaneous measurement of both BPA and BPA-G in biological samples is essential for a more comprehensive assessment of human exposure and internal dosimetry. nih.govresearchgate.netnih.gov The use of labeled internal standards, such as bisphenol A-d6 β-D-glucuronide, has improved the accuracy of these measurements. researchgate.net
Understanding Developmental Windows of Susceptibility: Research should continue to investigate BPA metabolism and the potential effects of BPA-G during critical developmental periods, such as in utero and early infancy, when metabolic pathways are not fully mature. nih.govnih.gov
Addressing these research imperatives will provide a more complete picture of the potential risks associated with BPA exposure and the role of its major metabolite, BPA-G.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Formal Name | β-D-glucopyranosiduronic acid, 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl | caymanchem.com |
| CAS Number | 267244-08-6 | caymanchem.com |
| Molecular Formula | C₂₁H₂₄O₈ | caymanchem.comnih.govscbt.com |
| Molecular Weight | 404.4 g/mol | caymanchem.comnih.gov |
Table 2: Research Findings on this compound
| Research Area | Key Findings | References |
| Metabolism | BPA is primarily metabolized to BPA-G in the liver by UGT enzymes, with UGT2B15 being the main isoform. | researchgate.netnih.govcaymanchem.com |
| Biological Activity | BPA-G, previously thought to be inactive, has been shown to induce adipogenesis in vitro. | nih.govnih.govresearchgate.net |
| Deconjugation | BPA-G can be converted back to active BPA by the enzyme β-glucuronidase in various tissues and by gut microbiota. | diva-portal.orgresearchgate.netmdpi.com |
| Fetal Exposure | BPA-G can accumulate in the fetal compartment and may be deconjugated to BPA, leading to sustained fetal exposure. | diva-portal.orgnih.govnih.govnih.gov |
| Analytical Detection | Methods using solid-phase extraction (SPE) and HPLC-MS/MS have been developed for the simultaneous measurement of BPA and BPA-G in biological matrices. | nih.govresearchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15?,16-,17?,18?,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZOXXYQSBJDHB-PKAOKKRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O[C@H]3C(C([C@H](C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Biotransformation and Metabolic Dynamics of Bisphenol a Beta D Glucuronide
Glucuronidation of Bisphenol A: Enzymatic Processes and Conjugate Formation
Glucuronidation is a major Phase II metabolic reaction that plays a pivotal role in the detoxification and elimination of a wide variety of substances, including BPA. mdpi.com This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to BPA, a reaction catalyzed by a family of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). plos.org The resulting BPA-G is considered to be biologically inactive as it does not bind to estrogen receptors. researchgate.netcaymanchem.com
Role of Uridine Diphosphate Glucuronosyltransferases (UGTs) in Hepatic and Extrahepatic Tissues
The glucuronidation of BPA primarily occurs in the liver, which is the main site of drug metabolism in the body. nih.govresearchgate.net However, UGT enzymes are also expressed in various extrahepatic tissues, including the intestine, kidneys, lungs, breast, and prostate, indicating that BPA metabolism can occur at multiple sites. nih.govresearchgate.netresearchgate.netjst.go.jp
The intestine, in particular, serves as a significant barrier to orally ingested BPA due to the high activity of UGTs in the intestinal mucosa. researchgate.netdiva-portal.org This "first-pass" metabolism in the intestine and liver ensures that a large fraction of ingested BPA is rapidly converted to BPA-G before it can enter systemic circulation. researchgate.netnih.gov Studies have shown that extrahepatic UGTs, such as UGT1A10 in the intestine and UGT2A1 in the respiratory system, are important for BPA glucuronidation in these specific tissues. researchgate.netsigmaaldrich.com In breast tissue, UGT1A1 has been identified as a key enzyme in this process. nih.govresearchgate.net
Identification of Specific UGT Isoforms Involved (e.g., UGT1A1, UGT1A3, UGT1A9, UGT2B4, UGT2B7, UGT2B15)
Multiple UGT isoforms have been identified as being capable of glucuronidating BPA. nih.gov The primary isoform responsible for BPA glucuronidation in the human liver is UGT2B15. nih.govcaymanchem.comnih.gov This isoform exhibits high activity and a low Michaelis-Menten constant (Km) for BPA, suggesting a high affinity for this substrate. nih.govnih.gov
Other UGT isoforms also contribute to BPA metabolism. In the liver, UGT1A9 shows significant activity, particularly at higher BPA concentrations. nih.govnih.gov UGT1A1, UGT1A3, UGT2B4, and UGT2B7 also demonstrate the ability to glucuronidate BPA, although generally with lower activity compared to UGT2B15. nih.govnih.gov In contrast, UGT1A4, UGT1A6, and UGT2B17 show no detectable activity towards BPA. nih.gov In extrahepatic tissues, UGT1A1 is important in the breast, while UGT1A10 is highly active in the intestine for the glucuronidation of some bisphenols. nih.govdiva-portal.org
| UGT Isoform | Primary Tissue Location(s) | Relative Activity towards BPA |
|---|---|---|
| UGT2B15 | Liver, Intestine, Prostate, Breast | High nih.govcaymanchem.comnih.gov |
| UGT1A9 | Liver, Kidney | Moderate to High nih.govnih.gov |
| UGT1A1 | Liver, Breast, Intestine | Low to Moderate nih.govresearchgate.net |
| UGT1A3 | Liver | Low nih.govnih.gov |
| UGT2B4 | Liver, Breast | Low nih.govnih.gov |
| UGT2B7 | Liver, Breast | Low nih.govnih.gov |
| UGT1A10 | Intestine | Active researchgate.netsigmaaldrich.com |
| UGT2A1 | Airways | Active sigmaaldrich.com |
Factors Influencing Glucuronidation Efficiency (e.g., genetic polymorphisms, physiological states)
The efficiency of BPA glucuronidation can vary significantly among individuals due to several factors, including genetic polymorphisms and physiological conditions. mdpi.com Genetic variations in the UGT genes can lead to altered enzyme activity, which in turn affects the rate of BPA metabolism and excretion. mdpi.complos.org
For example, a polymorphism in the UGT1A9 gene (22/22) has been associated with significantly higher BPA glucuronidation activity in the liver. nih.govnih.gov Conversely, the UGT1A128 allele is linked to more than 10-fold lower BPA glucuronidation activity in breast tissue. nih.govnih.gov The UGT2B152 polymorphism has also been studied, with some research indicating it can affect glucuronidation efficiency. nih.gov
Physiological states such as age can also influence glucuronidation. Hepatic UGT enzyme activity is lower at birth and increases with age, reaching adult levels between 3-6 months and 10 years, depending on the specific isoform. nih.gov This suggests that infants may have a reduced capacity to metabolize BPA compared to adults. nih.gov Furthermore, during pregnancy, the excretion of BPA-G in bile decreases, while its release into the venous system increases. researchgate.net
| Factor | Effect on Glucuronidation | Specific Examples |
|---|---|---|
| Genetic Polymorphisms | Can increase or decrease enzyme activity. mdpi.com | UGT1A922/22: Increased activity in liver. nih.govnih.gov UGT1A1*28: Decreased activity in breast tissue. nih.govnih.gov |
| Age | Lower activity in neonates and infants compared to adults. nih.gov | UGT activity increases to adult levels between 3 months and 10 years of age. nih.gov |
| Physiological State | Can alter metabolic pathways and excretion routes. | During pregnancy, biliary excretion of BPA-G decreases while venous excretion increases. researchgate.net |
Deconjugation Pathways of Bisphenol A beta-D-Glucuronide
While glucuronidation is a detoxification pathway, the process of deconjugation can reverse this effect by cleaving the glucuronic acid moiety from BPA-G, thereby regenerating the parent, biologically active BPA. researchgate.netresearchgate.net This process is primarily mediated by the enzyme beta-glucuronidase.
Mechanisms of Beta-Glucuronidase Activity in Biological Compartments (e.g., gut lumen, placenta, fetal tissues)
Beta-glucuronidase is present in various biological compartments, where it can act on BPA-G. nih.gov In the gut lumen, beta-glucuronidase produced by the gut microbiota can deconjugate BPA-G, leading to the reabsorption of BPA into the circulation, a process known as enterohepatic recirculation. nih.govmdpi.com
The placenta is another critical site of beta-glucuronidase activity. dphen1.commdpi.com High concentrations of this enzyme in the placenta can lead to the deconjugation of BPA-G that has crossed from the maternal circulation, resulting in fetal exposure to free BPA. diva-portal.orgnih.govmdpi.com Fetal tissues themselves, including the fetal liver, also exhibit beta-glucuronidase activity, which can contribute to the reactivation of BPA within the fetal compartment. nih.gov This deconjugation in the fetoplacental unit is considered a determining factor in fetal exposure to BPA. researchgate.net
Cellular and Molecular Regulation of Beta-Glucuronidase Expression and Activity
The expression and activity of beta-glucuronidase are subject to regulation by various factors. In the gut, the composition of the microbiota can influence beta-glucuronidase activity. mdpi.com Certain bacterial groups, such as Escherichia-Shigella and Ruminococcaceae, possess beta-glucuronidase enzymes. mdpi.com The expression of the bacterial beta-glucuronidase gene (gus) can be induced by the presence of glucuronidated compounds. nih.govoup.com
In human cells, the regulation of beta-glucuronidase is complex. Studies have shown that its expression can be modulated by xenobiotics. For instance, the calcium ionophore A23187 and the calcium ATPase inhibitor thapsigargin (B1683126) have been shown to down-regulate beta-glucuronidase activity, protein levels, and mRNA expression in a human hepatoma cell line, suggesting a role for intracellular calcium in its regulation. nih.gov This down-regulation appears to be mediated, at least in part, at the transcriptional level. nih.gov Similarly, the calcium channel blocker verapamil (B1683045) has been found to decrease beta-glucuronidase activity and expression. researchgate.net
Enterohepatic Recirculation of this compound: Species-Specific Differences
The enterohepatic recirculation of this compound (BPA-G) is a critical factor influencing the internal exposure and toxicokinetics of Bisphenol A (BPA), and this process exhibits significant species-specific variations. This recirculation involves the excretion of the conjugated metabolite, BPA-G, from the liver into the bile, its subsequent passage into the intestine, and the potential for deconjugation back to the parent compound, BPA, by intestinal microflora, followed by reabsorption.
Conversely, in humans and other primates like monkeys, enterohepatic recirculation of BPA-G is considered to be negligible. mdpi.comresearchgate.netnih.govacs.org In these species, BPA is rapidly and efficiently conjugated to BPA-G in the liver, but the primary route of excretion for the glucuronide is through the urine, not the bile. tandfonline.comacs.orgoup.com The molecular weight cutoff for biliary excretion is higher in humans (around 550 Da) than in rats, meaning that a compound of BPA-G's size is preferentially eliminated via the kidneys. nih.gov This rapid urinary excretion in humans results in a much shorter half-life of BPA and its metabolites compared to rats. nih.govacs.org Studies in human volunteers have shown that after oral administration, BPA-G is the main metabolite found in urine and blood, with a rapid clearance. acs.org The absence of significant enterohepatic recirculation in humans is a key factor leading to a lower systemic body burden of the estrogenic parent compound, BPA, following oral exposure. researchgate.netacs.org
These species-specific differences in the enterohepatic recirculation of BPA-G are crucial for the interpretation of toxicological studies and for human health risk assessment. Direct extrapolation of kinetic data from rats to humans without accounting for these differences can be misleading. nih.gov
Interspecies Comparative Metabolic Fates of Bisphenol A and this compound
The metabolic fate of Bisphenol A (BPA) and its primary metabolite, this compound (BPA-G), varies considerably across different species, primarily due to differences in the expression and activity of metabolic enzymes. The main metabolic pathway for BPA is glucuronidation, a phase II detoxification process catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.com
In humans, BPA undergoes extensive first-pass metabolism in the gut and liver, where it is efficiently converted to BPA-G. mdpi.comoup.com This glucuronide conjugate is then rapidly excreted in the urine. tandfonline.comacs.org In vitro studies using liver microsomes have shown that the rate of BPA glucuronidation is lower in humans compared to several other species. tandfonline.comeuropa.eu For instance, the in vitro clearance values for BPA were found to be 7-fold higher in monkeys, 12-fold in dogs, 34-fold in rats, and 29-fold in mice compared to humans. mdpi.com While glucuronidation is the major pathway, sulfation of BPA to form BPA-sulfate (BPA-S) also occurs in humans, though generally to a lesser extent. tandfonline.commdpi.com
In rats, as in humans, glucuronidation is the principal metabolic route for BPA. oup.com However, rats exhibit a higher rate of glucuronidation compared to humans. tandfonline.com A notable difference is the primary excretion route of BPA-G; in rats, it is mainly through bile into the feces, which facilitates enterohepatic recirculation, whereas in humans, it is predominantly via urine. nih.govoup.com Neonatal mice also demonstrate the capacity to metabolize BPA to both BPA-G and BPA-S. nih.gov
The expression of specific UGT enzymes responsible for BPA glucuronidation varies among species. For example, UGT2B1 is a key enzyme in male rat liver for this process. nih.gov In humans, several UGT isoforms are involved, with varying activities in the liver and intestine. mdpi.com
The transport of BPA and BPA-G across cellular membranes is another area of interspecies differences, involving ATP-Binding Cassette (ABC) transporters. oup.comepa.govnih.gov Studies have shown that BPA is a potential substrate for various human and rat ABC transporters, but with differing specificities. oup.comepa.govnih.gov For instance, BPA-G shows a high binding affinity for rat mrp2 and human MRP3, which are involved in biliary and basolateral transport, respectively. oup.comepa.govnih.gov These differences in transporter function contribute to the observed variations in the disposition and excretion of BPA and its glucuronide metabolite among species. epa.govnih.gov
The comparative metabolic fates of BPA and BPA-G are summarized in the table below, highlighting the key interspecies differences.
Table 1: Interspecies Comparison of Bisphenol A (BPA) and BPA beta-D-Glucuronide (BPA-G) Metabolism and Excretion
| Feature | Humans | Monkeys | Rats | Mice |
| Primary Metabolic Pathway | Glucuronidation | Glucuronidation | Glucuronidation | Glucuronidation |
| Relative Glucuronidation Rate | Lower | Higher (7-fold > humans) | Higher (34-fold > humans) | Higher (29-fold > humans) |
| Primary Excretion Route of BPA-G | Urine | Urine | Bile/Feces | Not specified |
| Enterohepatic Recirculation of BPA-G | Negligible | Not significant | Significant | Not specified |
| Key Metabolites | BPA-G, BPA-S | BPA-G | BPA-G | BPA-G, BPA-S |
Iii. Advanced Analytical Methodologies for Bisphenol a Beta D Glucuronide Quantification
Sample Preparation Techniques for Complex Biological and Environmental Matrices
Effective sample preparation is paramount to remove interferences and concentrate the analyte prior to instrumental analysis. hibiscuspublisher.com The choice of technique depends heavily on the matrix's complexity.
Biological fluids and tissues are complex matrices requiring meticulous extraction procedures to isolate BPA-G. mdpi.com
Urine: As the primary excretion route, urine is a common matrix for biomonitoring. unam.mx Direct analysis of BPA-G in urine avoids issues of BPA contamination from lab equipment. dphen1.com Methods often involve solid-phase extraction (SPE) to clean up the sample. dphen1.comresearchgate.net For instance, a method using mixed-mode reversed-phase/anion-exchange SPE has been developed for human urine. dphen1.com In some cases, a simple dilution with a solvent like acetonitrile is used for protein precipitation before analysis. unam.mx
Plasma and Serum: These matrices are vital for toxicological and epidemiological studies. mdpi.com SPE is the predominant isolation method for BPA and its metabolites from plasma and serum. nih.gov One study detailed the extraction of four analytes, including BPA-G, from rat plasma using SPE, testing various cartridges and elution schemes to optimize recovery. nih.govnih.gov Another approach for plasma samples involves dilution with methanol, followed by centrifugation and the addition of acetonitrile to precipitate proteins. dphen1.com
Tissue Homogenates: Analytical methods developed for plasma and urine can often be adapted for tissue samples, providing insights into the distribution and accumulation of BPA metabolites. nih.gov
While most research focuses on biological matrices due to BPA's rapid metabolism, the principles of extraction can be applied to environmental samples where conjugated forms might be present. Established methods for BPA extraction from environmental water samples exist and can be adapted. nih.gov
Common techniques for liquid environmental samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). hibiscuspublisher.comanalis.com.my For solid samples such as sediment and soil, methods like soxhlet extraction, accelerated solvent extraction (ASE), and microwave-assisted extraction (MAE) are employed, though these are more commonly reported for the parent compound, BPA. hibiscuspublisher.com
SPE is a cornerstone of sample preparation for BPA-G, offering efficient cleanup and concentration from complex matrices. hibiscuspublisher.comnih.gov The protocol generally involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. youtube.com
Advancements in SPE technology have led to the development of various sorbents and formats to improve selectivity and recovery.
Sorbent Materials: A range of sorbents are used, including traditional reversed-phase materials like C18 and polymeric cartridges such as Oasis Hydrophilic-Lipophilic Balance (HLB). hibiscuspublisher.comnih.gov One study compared three SPE cartridges (Oasis HLB, Bond Elut Plexa, and a UCT cartridge) for the simultaneous extraction of BPA, genistein, and their glucuronides from rat plasma. nih.gov
Mixed-Mode SPE: For highly complex matrices like urine, mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange properties (e.g., Oasis MAX), have proven effective at removing interfering substances prior to analysis. dphen1.com
Optimized Protocols: Research has focused on optimizing SPE protocols by testing different elution schemes. For example, sequential elution with ethyl acetate, methanol, and acetonitrile yielded high recoveries for BPA-G from plasma using Bond Elut Plexa cartridges. nih.govnih.gov
Table 1: Examples of Solid Phase Extraction (SPE) Protocols for Bisphenol A beta-D-Glucuronide
| Matrix | SPE Cartridge Type | Conditioning Solvents | Wash Solvents | Elution Solvents | Average Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| Rat Plasma | Bond Elut Plexa | Methanol, Water | 9:1 Water/Methanol | Ethyl Acetate, Methanol, Acetonitrile | 91.4 ± 6.1 | nih.govnih.gov |
| Human Urine | Oasis MAX (Mixed-Mode) | Methanol, Water | Not specified | 2% Formic Acid in Methanol | Not specified | dphen1.com |
Chromatographic Separation Techniques
Following sample preparation, chromatographic techniques are employed to separate BPA-G from other components before detection and quantification.
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most common and reliable method for the direct quantification of BPA-G. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC-MS/MS methods have been validated for the simultaneous measurement of BPA and BPA-G in biological fluids. nih.govrutgers.edu These methods offer high sensitivity and specificity. dphen1.com Different column types and mobile phase gradients are used to achieve optimal separation. For example, a ReproSil-Pur ODS-3 column with a water/acetonitrile gradient has been successfully used. dphen1.com
Ultra-Performance Liquid Chromatography (UPLC/UHPLC): UPLC and UHPLC systems use smaller particle size columns to provide faster analysis and higher resolution compared to traditional HPLC. dphen1.com This is particularly important for resolving BPA-G from potential interferences that may remain even after extensive sample cleanup. dphen1.com A method using a Waters Acquity UPLC BEH amide column demonstrated effective separation of BPA-G in human urine extracts. dphen1.com
Table 2: Examples of Liquid Chromatography (LC) Parameters for this compound Analysis
| Technique | Analytical Column | Mobile Phase | Detection | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| HPLC-MS/MS | Agilent Zorbax Eclipse XDB-C18 | Acetonitrile, Water (with 0.1% formic acid) | ESI-MS/MS | Not specified | nih.gov |
| UHPLC-MS/MS | Waters Acquity UPLC BEH Amide | Acetonitrile, Water (with 1 mM ammonium acetate) | ESI-MS/MS | Not specified | dphen1.com |
| LC-MS/MS | Agilent Extend-C18 | Methanol, Water (with 0.05% ammonium acetate) | ESI-MS/MS | Not specified | nih.gov |
Gas chromatography is another powerful technique for analyzing environmental contaminants, but its application to a non-volatile and polar compound like BPA-G is not direct. dphen1.com GC analysis typically requires analytes to be thermally stable and volatile. Therefore, two key steps are necessary to quantify the amount of BPA-G using GC, which ultimately measures the BPA cleaved from the glucuronide conjugate.
Enzymatic Hydrolysis (Deconjugation): The sample is first treated with a β-glucuronidase enzyme. This enzyme cleaves the glucuronic acid moiety from BPA-G, releasing free BPA. researchgate.netenv.go.jp This step allows for the determination of the total amount of BPA that was originally present as the glucuronide conjugate.
Derivatization: The resulting free BPA, which contains polar hydroxyl groups, must be chemically modified in a process called derivatization to increase its volatility and thermal stability for GC analysis. dphen1.comresearchgate.net This also improves selectivity and sensitivity. dphen1.com Silylation is a common derivatization reaction where the hydroxyl groups are replaced by trimethylsilyl groups. dphen1.com
Common derivatizing agents used for BPA include:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with a catalyst like 1% trimethylchlorosilane (TMCS), BSTFA is a highly effective silylating agent for BPA. env.go.jpdphen1.comresearchgate.net
Acetic Anhydride (AA): Used to form acetate derivatives. nih.gov
Bromoacetonitrile (BAN): Another reagent used to create a more volatile derivative of BPA. researchgate.net
After these steps, the derivatized BPA is analyzed by GC, typically coupled with a mass spectrometer (GC-MS or GC-MS/MS), which provides high sensitivity and structural confirmation. researchgate.netnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Bisphenol A | BPA |
| This compound | BPA-G |
| Acetonitrile | - |
| Ethyl Acetate | - |
| Formic Acid | - |
| Genistein | - |
| Methanol | - |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA |
| Trimethylchlorosilane | TMCS |
| Acetic Anhydride | AA |
| Bromoacetonitrile | BAN |
Mass Spectrometric Detection and Quantification Methods
Mass spectrometry (MS) based-methods are central to the reliable quantification of BPA-G. These techniques ionize the target molecule and then separate the ions based on their mass-to-charge ratio (m/z), allowing for highly specific detection and measurement. The choice of mass spectrometric approach depends on the specific requirements of the analysis, such as the need for ultimate sensitivity for trace-level detection or for comprehensive structural elucidation of metabolites.
Tandem mass spectrometry (MS/MS), often performed on triple quadrupole (QqQ) instruments, is the most widely used technique for the quantification of BPA-G in biological samples like urine and plasma. nih.govdphen1.com This method's high sensitivity and specificity are achieved through a process known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). dphen1.comnih.gov In this process, the first quadrupole selects the precursor ion of BPA-G (the ion corresponding to the intact molecule). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific, characteristic product ion for detection. This two-stage filtering process drastically reduces chemical noise from the sample matrix, resulting in a very high signal-to-noise ratio and enabling low limits of detection.
The coupling of ultra-high-pressure liquid chromatography (UHPLC) with MS/MS (UHPLC-MS/MS) further enhances performance by providing rapid and high-resolution separation of BPA-G from other sample components before it enters the mass spectrometer. dphen1.com Isotope-labeled internal standards, such as [¹³C₁₂]-BPA-G, are commonly used to ensure the highest accuracy and precision by correcting for any analyte loss during sample preparation and for variations in instrument response. dphen1.com
Research has demonstrated the development of fast, accurate, and highly selective UHPLC-MS/MS methods for determining BPA-G in human urine and serum. dphen1.comnih.gov These methods are capable of achieving lower limits of quantitation (LLOQ) in the range of 0.2 to 5 ng/mL, making them suitable for biomonitoring studies. dphen1.comnih.gov
Table 1: Performance of Tandem Mass Spectrometry (MS/MS) Methods for this compound Quantification
| Analytical Technique | Matrix | Lower Limit of Quantitation (LLOQ) | Linearity (r²) | Reference |
|---|---|---|---|---|
| UHPLC-MS/MS | Human Urine | 5 ng/mL | 0.999 | dphen1.com |
| LC-MS/MS | Umbilical Cord Serum | 0.1 ng/mL | Not Reported | nih.gov |
| LC-MS/MS | Saline (In vitro) | 0.2 µg/L (≈0.2 ng/mL) | Not Reported | nih.govdphen1.com |
| HPLC-MS/MS | Rat Plasma | On-column detection limit of 250 pg | 0.999 | acs.org |
High-Resolution Mass Spectrometry (HRMS), utilizing technologies such as Orbitrap or Time-of-Flight (ToF) mass analyzers, offers a powerful alternative for the analysis of BPA-G and other metabolites. dphen1.comwisdomlib.org Unlike tandem MS which targets specific, predefined molecules, HRMS provides highly accurate mass measurements (typically with errors of less than 5 parts per million), which allows for the determination of the elemental composition of an ion. dphen1.com
This capability is particularly valuable for comprehensive metabolite profiling and untargeted screening. nih.govresearchgate.net With HRMS, it is possible to identify BPA-G and other related metabolites in a sample without the need for specific reference standards for every single compound. The instrument acquires full-scan data, creating a detailed snapshot of virtually all ionizable compounds in the sample. nih.gov Researchers can then retrospectively search this data for the accurate mass of expected metabolites like BPA-G or search for previously uncharacterized biotransformation products. acs.orgresearchgate.net
For example, liquid chromatography combined with HRMS has been successfully employed to investigate the in vitro metabolism of BPA analogs, identifying various glucuronide and sulfate conjugates. acs.orgresearchgate.net The combination of high chromatographic resolution and accurate mass measurement is critical to distinguish between isomeric metabolites and conjugates, providing a more complete picture of metabolic pathways. acs.org This approach is foundational for exposome characterization, moving beyond targeted analysis to a broader assessment of chemical exposures. nih.govresearchgate.net
Method Validation and Quality Assurance in this compound Analysis
To ensure that analytical data are reliable, accurate, and reproducible, methods for the quantification of BPA-G must undergo rigorous validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidelines for this process. dphen1.com Method validation establishes and documents the performance characteristics of an analytical procedure. Key validation parameters include:
Linearity and Range: This assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves for BPA-G typically show excellent linearity, with coefficients of determination (r²) greater than 0.99. dphen1.com
Sensitivity: The sensitivity of a method is determined by its limit of detection (LOD), the lowest concentration of analyte that can be reliably distinguished from background noise, and the lower limit of quantitation (LLOQ), the lowest concentration that can be measured with acceptable precision and accuracy.
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of BPA-G is added to a blank matrix and analyzed. Recoveries are typically expected to be within a narrow range, for instance, between 85% and 115%. nih.gov
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at two levels: intra-assay precision (within the same run) and inter-assay precision (between different runs). For BPA-G analysis, these values are generally required to be less than 15-20%. nih.govnih.gov
Specificity and Selectivity: This ensures that the analytical signal is solely from the analyte of interest (BPA-G) and not from other components in the sample matrix, such as other metabolites or endogenous substances. The use of MS/MS provides high specificity.
Stability: The stability of BPA-G in the biological matrix under different storage and handling conditions (e.g., room temperature, freeze-thaw cycles) is assessed to ensure that the sample integrity is maintained from collection to analysis. Studies have shown BPA-G to be stable in urine at room temperature for at least 24 hours and for at least 28 days at -80°C. dphen1.com
Adherence to these validation parameters and implementation of ongoing quality assurance measures, such as the routine analysis of quality control (QC) samples at different concentrations, are critical for generating high-quality data in biomonitoring and research studies.
Table 2: Summary of Method Validation Parameters from Selected Studies
| Parameter | Study 1 (UHPLC-MS/MS in Urine) dphen1.com | Study 2 (LC-MS/MS in Serum) nih.gov | Study 3 (LC-MS/MS in Saline) nih.gov |
|---|---|---|---|
| Accuracy (% Recovery) | 90.1% - 103.3% | 86.5% - 92.5% | Within ±8% of nominal concentration |
| Intra-Assay Precision (%CV) | < 10% | 4.5% - 7.9% | < 10% (except low QC) |
| Inter-Assay Precision (%CV) | < 10% | 8.1% - 9.4% | < 10% (except low QC) |
| LLOQ | 5 ng/mL | 0.1 ng/mL | 0.2 µg/L |
| Stability | Stable for 3 freeze-thaw cycles | Not Reported | Not Reported |
Iv. Environmental Occurrence, Distribution, and Fate of Bisphenol a Beta D Glucuronide
Detection and Quantification in Aquatic Ecosystems (e.g., wastewater, surface water, groundwater)
The primary pathway for BPA and its metabolites to enter aquatic ecosystems is through the discharge of effluent from wastewater treatment plants (WWTPs). As BPA-G is the main conjugated form of BPA excreted in human urine, it is expected to be a significant component of raw sewage influent. nih.govdoi.org However, direct quantification of BPA-G in wastewater, surface water, or groundwater is not routinely performed in monitoring studies. Instead, analyses often measure "total BPA," which involves a chemical or enzymatic hydrolysis step to deconjugate metabolites like BPA-G back into BPA before measurement. asianpubs.org This practice indicates an acknowledgment of the presence of these conjugates, but it does not provide data on the specific concentration of BPA-G itself.
One study highlighted that it was unclear if BPA in wastewater was conjugated with biomolecules, as the analytical method used was designed to isolate the "free" form of BPA. kau.edu.sa The same study called for further research to identify and quantify various forms of BPA, including its glucuronidated and sulfated conjugates, within WWTPs. kau.edu.sa
While direct data for BPA-G is scarce, the extensive documentation of BPA in aquatic systems provides a context for its potential presence. BPA is widely detected in WWTP influent and effluent, surface waters, and even drinking water.
Table 1: Reported Concentrations of Parent Compound (BPA) in Various Aquatic Environments This table provides context for the environmental presence of the parent compound from which BPA-G is derived.
Presence and Persistence in Terrestrial Environments (e.g., soil, sediment)
Terrestrial environments can become contaminated with BPA and its metabolites through the land application of sewage sludge (biosolids) as fertilizer, irrigation with treated wastewater, or leachate from landfills. nih.gov Sewage sludge, in particular, is known to contain high concentrations of BPA due to its tendency to adsorb onto solid materials during wastewater treatment. mdpi.comdb-thueringen.de Concentrations of BPA in sludge have been reported to range from 10 to over 100,000 µg/kg dry weight. nih.gov
As with aquatic systems, there is a lack of studies directly measuring BPA-G in soil and sediment. It is plausible that BPA-G is present in soils, especially following the application of fresh biosolids. However, its persistence in the terrestrial environment is expected to be limited. The compound's high water solubility suggests it would be mobile in soil porewater, while its susceptibility to microbial degradation (see Section 4.4) implies it would be readily transformed.
Table 2: Reported Concentrations of Parent Compound (BPA) in Sludge and Soil This table provides context for the environmental presence of the parent compound from which BPA-G is derived.
Atmospheric Transport and Deposition Mechanisms
There is no scientific literature available that documents the atmospheric transport or deposition of Bisphenol A beta-D-Glucuronide. The physicochemical properties of BPA-G—namely its high water solubility and negligible vapor pressure due to the addition of the large, polar glucuronic acid moiety—make its volatilization from water or soil surfaces and subsequent long-range atmospheric transport highly improbable.
In contrast, the parent compound BPA has been detected in atmospheric aerosols in urban, rural, marine, and even polar regions, with concentrations ranging from 0.001 to 17 ng/m³. nih.gov This indicates that BPA itself can be transported through the atmosphere, likely adsorbed to particulate matter. However, this transport mechanism is not considered relevant for its glucuronidated metabolite.
Environmental Transformation and Degradation Pathways of this compound
The most significant environmental fate of BPA-G is its transformation back into free Bisphenol A through enzymatic hydrolysis. This process, known as deconjugation, is catalyzed by β-glucuronidase enzymes, which are widely produced by various bacteria. nih.govnih.gov These enzymes are known to be active in environments such as wastewater, activated sludge, and soil. nih.govnih.govcdnsciencepub.comresearchgate.net
This transformation pathway is critical because it effectively reverses the detoxification process that occurs in the human body. While glucuronidation renders BPA more water-soluble and less biologically active to facilitate excretion, the subsequent deconjugation in the environment regenerates the parent BPA, which is known for its endocrine-disrupting properties. asianpubs.orgnih.gov Therefore, the presence of BPA-G in wastewater and sludge acts as a hidden source that can reintroduce free BPA into the environment.
Studies have successfully developed methods to measure β-glucuronidase activity in activated sludge, confirming the presence of the necessary catalysts for this transformation to occur in WWTPs. nih.gov The activity of these enzymes in wastewater is also utilized as an indicator for the presence of certain bacteria like Escherichia coli. nih.govresearchgate.net This widespread enzymatic capability means that BPA-G entering environmental systems is unlikely to persist in its conjugated form for long periods.
Temporal and Spatial Trends in Environmental Concentrations
Direct data on the temporal and spatial trends of BPA-G concentrations in the environment are not available due to the lack of specific monitoring studies. However, trends can be inferred from the distribution of the parent compound, BPA, and the degradation pathway of BPA-G.
Spatial trends for BPA consistently show the highest concentrations in water and sediment located near the discharge points of WWTPs and in proximity to industrial areas. nih.govresearchgate.net It can be logically concluded that the highest concentrations of BPA-G would also be found in these same locations, as this is where excretory products are introduced into the environment. As distance and time from the discharge source increase, the concentration of BPA-G would be expected to decrease, not only due to dilution but also due to its rapid conversion back to BPA by microbial enzymes present in the water column and sediment.
Temporal trends for contaminants like BPA often correlate with patterns of industrial production and consumer use. One study on sediment cores showed that concentrations of another class of contaminants, nonylphenols, increased in more recently deposited layers, reflecting their increased commercial use over the past 50 years. A similar historical trend could be hypothesized for BPA and its metabolites, although this has not been specifically studied for BPA-G.
V. Bioaccumulation and Biomonitoring of Bisphenol a Beta D Glucuronide in Non Human Biota
Uptake and Accumulation Mechanisms in Aquatic Organisms (e.g., fish, invertebrates)
Direct studies on the uptake and accumulation mechanisms of BPA-G from the environment by aquatic organisms are limited. The available research primarily investigates the internal formation of BPA-G after the organism has been exposed to and absorbed the parent compound, BPA.
In fish, BPA is readily absorbed, often through the gills, and then metabolized in the liver to form BPA-G. cas.cnnih.gov For instance, in adult zebrafish exposed to BPA, BPA-G was identified as the major metabolite. cas.cn Similarly, in brown trout embryos, BPA-G levels increased linearly throughout the exposure period to BPA. cas.cn This internal metabolic process is a detoxification pathway, as BPA-G is more water-soluble than BPA, facilitating its excretion. researchgate.net
While the primary route of BPA exposure in fish is not through diet but via the gills, the subsequent metabolism to BPA-G is a key factor in its toxicokinetics. nih.gov The efficiency of this metabolism can vary between species. nih.gov Some studies have noted that while BPA can be absorbed by plants and algae through their roots and then metabolized, the focus remains on the degradation of the parent compound. sapub.orgresearchgate.net
Biomonitoring Studies in Terrestrial Fauna and Wildlife
There is a significant lack of biomonitoring studies specifically measuring BPA-G concentrations in terrestrial fauna and wildlife. The majority of wildlife monitoring focuses on the parent compound, BPA. nih.govugr.es For example, BPA has been detected in the tissues of various aquatic species, amphibians, mollusks, crustaceans, and even in the earthworm, but data for BPA-G is not typically reported. nih.gov
One study on wild bats did not detect BPA in guano samples above the method quantification limit, and did not analyze for BPA-G. mdpi.com The limited research in this area highlights a knowledge gap regarding the exposure of terrestrial animals to BPA metabolites. researchgate.netnih.gov
Tissue-Specific Distribution and Partitioning in Organisms
Information on the tissue-specific distribution of BPA-G is mainly derived from laboratory studies where organisms are exposed to BPA. In these studies, the distribution of BPA-G is a result of the metabolism of BPA within the organism, rather than direct uptake of BPA-G from the environment.
In rats, following administration of BPA, BPA-G has been detected in maternal plasma, the placenta, and to a lesser extent, in fetal tissues. epa.govoup.com This indicates that BPA-G can cross the placental barrier, although its concentration in fetal tissues is considerably lower than in maternal plasma. oup.com There is also evidence of enterohepatic recirculation of BPA-G in rats, which can result in the deconjugation of BPA-G back to the active BPA form in tissues. epa.gov
In fish, BPA that is absorbed is transported to the liver, where it is metabolized into BPA-G. nih.gov This metabolite is then found in the plasma before being excreted. nih.gov Studies in zebrafish have shown that after exposure to BPA, the levels of BPA-G can increase dramatically throughout the embryonic stage. cas.cn
Trophic Transfer Dynamics and Ecological Flow
The trophic transfer of BPA-G through aquatic and terrestrial food webs is not well-documented. Research on the trophic transfer of BPA itself has yielded mixed results, and it is yet to be definitively determined whether it biomagnifies. nih.govnih.gov Some studies suggest that BPA can accumulate in zooplankton via phytoplankton. nih.gov Another study demonstrated the biomagnification of BPA-related residues in the food chain between algae and rotifers. researchgate.netnih.gov However, these studies focus on the parent compound and its residues, without specifically isolating the contribution of BPA-G to trophic transfer.
Given that BPA-G is a more water-soluble and readily excretable metabolite, it is hypothesized to have a lower potential for trophic transfer compared to the more lipophilic parent compound, BPA. However, without direct studies, this remains an area for further investigation.
Comparative Bioaccumulation Potential with Parent Bisphenol A
The bioaccumulation potential of BPA-G is considered to be significantly lower than that of its parent compound, BPA. This is primarily due to the differences in their physicochemical properties. BPA-G is a glucuronide conjugate, which makes it more water-soluble and less lipophilic than BPA. researchgate.net This increased water solubility facilitates its rapid excretion from the body, primarily through urine. researchgate.netmdpi.com
The octanol-water partition coefficient (log Kow), a key indicator of bioaccumulation potential, is significantly lower for BPA-G than for BPA. While BPA has a log Kow of around 3.32 to 3.64, indicating a moderate potential for bioaccumulation, the conjugation to a glucuronide group drastically reduces this value for BPA-G, thus lowering its likelihood of accumulating in fatty tissues. nih.govunibo.it
Vi. Toxicokinetics and Molecular/cellular Toxicodynamics of Bisphenol a Beta D Glucuronide in in Vitro and Animal Models
Absorption, Distribution, and Elimination Kinetics in Experimental Systems
The absorption, distribution, and elimination of BPA-G are intrinsically linked to the metabolism of its parent compound, BPA. Physiologically based pharmacokinetic (PBPK) models have been developed for BPA and its metabolites, which include sub-models for BPA-G, to simulate their behavior in biological systems. nih.govresearchgate.net
In vitro studies have established that BPA is primarily converted to BPA-G by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B15 being a key isoform. caymanchem.com While data on the direct cell permeability of BPA-G is limited, studies on the placental transfer of BPA metabolites provide some insight. Research in pregnant rats suggests that although the placenta acts as a partial barrier, small amounts of BPA-G can be transferred from the mother to the fetus. nih.govnih.gov This transfer may be mediated by specific transport proteins. nih.govnih.gov For instance, in rat trophoblast cells, the organic anion-transporting polypeptide 4a1 (Oatp4a1) and multidrug resistance-associated protein 1 (Mrp1) have been identified as potential transporters involved in this process. nih.gov Once in the fetus, BPA-G can be deconjugated back to the more active BPA, which is of concern due to the low expression of metabolizing UGT enzymes, such as UGT2B1, in the fetal liver. nih.govnih.gov
BPA-G has been identified as the major metabolite of BPA in a variety of animal models, including rodents, fish, and sheep. researchgate.netoup.comtandfonline.com However, its elimination pathway shows significant species-specific differences. In rodents, such as rats, BPA-G is predominantly subject to biliary excretion and is subsequently eliminated mainly through feces. oup.comeuropa.eu In contrast, studies in primates show that conjugated forms of BPA are rapidly excreted in urine. nih.gov
Studies in pregnant rats have demonstrated that BPA-G is distributed to various maternal and fetal tissues. Following administration of BPA to pregnant rats, BPA-G has been detected in maternal plasma, liver, and kidneys, as well as in the placenta, yolk sacs, and fetal tissues. oup.com The concentration of BPA-G in maternal plasma is significantly higher than that found in the corresponding fetal compartments. oup.com
In sheep, toxicokinetic models have been developed to understand the disposition of BPA and BPA-G in the maternal-placental-fetal unit. oup.com These studies confirm that pregnancy status does not significantly alter the toxicokinetic parameters of BPA or BPA-G. oup.com About 5% of a BPA dose given to a pregnant ewe is transferred to the fetus, where it is efficiently metabolized. oup.com However, the limited placental permeability of BPA-G means it can accumulate in the fetal circulation. nih.gov
In aquatic species, physiologically-based toxicokinetic (PBTK) models have been adapted for fish, including stickleback, zebrafish, and rainbow trout, to describe the absorption, distribution, metabolism, and excretion (ADME) of BPA and its metabolites. researchgate.netnih.govnih.govacs.org These models incorporate the metabolism of BPA to BPA-G and have suggested that in addition to the liver, other sites like the gills or plasma may contribute to BPA metabolism in fish. researchgate.netnih.gov Glucuronidation is the main metabolic pathway for BPA in fish. nih.gov
| Animal Model | Key Findings | Primary Excretion Route | Citations |
|---|---|---|---|
| Rodents (Rats) | BPA-G is the main metabolite. It is distributed to maternal and fetal tissues. The placenta is a partial barrier, but some transfer occurs, followed by potential deconjugation in the fetus. | Feces (via biliary excretion) | nih.govnih.govoup.comeuropa.euoup.com |
| Sheep | Pregnancy does not alter BPA-G kinetics. Limited placental permeability leads to BPA-G accumulation in the fetal compartment. | Not specified | nih.govoup.comresearchgate.netnih.gov |
| Fish (Zebrafish, Stickleback, Rainbow Trout) | PBTK models show glucuronidation is the main metabolic pathway. Metabolism may occur in the liver, gills, and plasma. | Not specified | researchgate.netnih.govnih.govacs.org |
Cellular and Subcellular Interactions of Bisphenol A beta-D-Glucuronide
While glucuronidation is a detoxification pathway that renders BPA less hormonally active, studies indicate that BPA-G can participate in its own unique cellular and subcellular interactions.
Historically, BPA-G has been considered biologically inactive because, unlike its parent compound, it does not bind to estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ) in competitive binding assays. caymanchem.comnih.govacs.orgresearchgate.netexlibrisgroup.com Furthermore, it fails to induce gene expression mediated by these receptors in standard reporter assays. nih.govacs.org
However, intriguing evidence suggests BPA-G may have non-classical effects. In studies on adipogenesis (fat cell formation), the biological effects of BPA-G were significantly inhibited by the ER antagonist fulvestrant. nih.govnih.gov This finding is paradoxical, as BPA-G itself does not show estrogenic activity in classical tests. nih.govnih.gov This suggests that BPA-G may act through a novel, yet-to-be-determined pathway that is somehow linked to estrogen receptor signaling, but not through direct transcriptional activation. nih.gov There is currently no scientific evidence to suggest that BPA-G interacts directly with the androgen receptor or the aryl hydrocarbon receptor. mdpi.com
Recent in vitro research has demonstrated that BPA-G can directly influence gene and protein expression, particularly in the context of adipogenesis. nih.govnih.gov In murine 3T3-L1 preadipocytes, treatment with BPA-G led to a significant increase in the mRNA expression of key adipogenic marker genes, including Sterol Regulatory Element Binding Factor 1 (SREBF1) and Lipoprotein Lipase (B570770) (LPL). nih.govnih.govmdpi.comresearchgate.net This was accompanied by an increase in the protein levels of LPL, as well as fatty acid-binding protein 4 (aP2) and adipsin. nih.govnih.govnih.gov Similar pro-adipogenic effects were observed in primary human preadipocytes, where BPA-G treatment increased the protein levels of aP2. nih.govnih.govnih.gov
Beyond adipogenesis, BPA-G has also been shown to be epigenetically active. A pilot study using human lung fibroblast (HLF) and Caco-2 cells found that BPA-G significantly modulated the expression of several microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. oup.com Specifically, BPA-G was found to significantly reduce the expression of miR-155 and miR-21 in human lung fibroblasts. oup.com In Caco-2 cells, BPA-G also downregulated miR-21 expression. oup.com These findings suggest that BPA-G can affect epigenetic mechanisms. oup.comresearchgate.netresearchgate.net
| Cell Model | Modulated Molecule | Effect | Citations |
|---|---|---|---|
| Murine 3T3-L1 Preadipocytes | mRNA (SREBF1, LPL) | Increased | nih.govnih.govmdpi.comresearchgate.net |
| Protein (LPL, aP2, Adipsin) | Increased | nih.govnih.govnih.gov | |
| Primary Human Preadipocytes | Protein (aP2) | Increased | nih.govnih.govnih.gov |
| Human Lung Fibroblasts (HLF) | miRNA (miR-155) | Decreased | oup.com |
| miRNA (miR-21) | Decreased | oup.com | |
| Human Caco-2 Cells | miRNA (miR-21) | Decreased | oup.com |
The ability of BPA-G to alter cellular signaling cascades appears to differ from that of BPA. Studies examining rapid, membrane-initiated signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, have found that conjugated forms of BPA, including BPA-G, often depress MAPK activity rather than activate it. tandfonline.com When the potential for deconjugation back to BPA was blocked, BPA-G was unable to activate key signaling kinases like ERK and JNK and, in some cases, inactivated them. tandfonline.com
However, other evidence points to a more complex role for BPA-G. In studies on urothelial cells, glucuronidated BPA was found to decrease the bioenergetics (glycolysis and mitochondrial respiration) of normal cells while increasing these parameters in bladder cancer cells. mdpi.com The activation of the ERK pathway by BPA-G has been proposed as a possible explanation for the increased migration observed in T24 bladder cancer cells. mdpi.com
Furthermore, the miRNA changes induced by BPA-G suggest potential downstream effects on major signaling pathways. oup.com Predictive analyses based on the observed miRNA modulation point to possible alterations in cascades such as the Toll-like receptor, TGF-β, p53, and Wnt signaling pathways, which are crucial for regulating cell proliferation, differentiation, and immune responses. oup.com As previously mentioned, the finding that an ER antagonist can block BPA-G-induced adipogenesis, despite BPA-G's lack of classical estrogenic activity, strongly implies the existence of an uncharacterized signaling pathway through which this metabolite can exert biological effects. nih.govnih.gov
Induction of Oxidative Stress and Cellular Antioxidant Responses
Direct research on the induction of oxidative stress by this compound (BPA-G) is limited, as studies have historically focused on the parent compound, Bisphenol A (BPA). BPA is known to cause oxidative stress by generating reactive oxygen species (ROS) and diminishing antioxidant defenses in various in vitro and animal models. acs.orgmedsci.org The metabolic conversion of BPA to BPA-G is a detoxification pathway, but the biotransformation process itself may have implications for cellular redox balance. One proposed mechanism for ROS generation is through the scavenging processes of BPA as it is biotransformed into BPA-glucuronide by cytochrome P450 enzymes. researchgate.net
While BPA-G is generally considered the inactive form, its potential to be deconjugated back to the active BPA by the enzyme β-glucuronidase in specific tissues could create a localized source of the parent compound, thereby indirectly contributing to oxidative stress. researchgate.net However, studies directly assessing markers of oxidative stress (e.g., malondialdehyde, 8-hydroxy-2'-deoxyguanosine) or cellular antioxidant responses (e.g., superoxide (B77818) dismutase, catalase) following exposure solely to BPA-G are not extensively documented in the current scientific literature.
Effects on Mitochondrial Function and Energy Metabolism at the Cellular Level
Conversely, in non-invasive (RT4) and invasive (T24) bladder cancer cells, BPA-G exposure increased energy metabolism. mdpi.com Specifically, chronic exposure to BPA-G tended to increase both basal and maximal mitochondrial respiration in RT4 cells and promote the migration of invasive T24 cells, a process which may be linked to the activation of the ERK pathway. mdpi.com These findings indicate that BPA-G is not biologically inert and can modulate cellular energy pathways, with divergent effects on normal versus cancerous cells. mdpi.com
Mechanistic Insights into Potential Endocrine-Disrupting Activities
The prevailing view has been that BPA-G is biologically inactive as an endocrine disruptor because it lacks significant binding affinity for classical nuclear estrogen receptors (ERα and ERβ). researchgate.netoup.comeuropa.eufrontiersin.org This lack of binding prevents the direct genomic signaling typically associated with estrogenic compounds. tandfonline.com
However, emerging evidence challenges the notion of its complete inactivity. One study revealed that BPA-G induces adipogenesis (the differentiation of preadipocytes into mature fat cells) in both murine 3T3L1 and primary human preadipocytes. nih.gov Crucially, this effect was inhibited by the ER antagonist fulvestrant, even though BPA-G itself showed no classical estrogenic activity. nih.gov This suggests that BPA-G may act through a non-classical or membrane-bound ER pathway that does not rely on transcriptional activation. nih.gov
Further mechanistic studies show that BPA-G can modulate rapid, membrane-initiated signaling. In pituitary tumor cells, BPA-G was found to suppress the activation of the mitogen-activated protein kinase (MAPK) pathway, thereby disrupting normal cellular signaling via membrane estrogen receptors (mERs). tandfonline.com These findings suggest that while BPA-G does not act as a classical estrogen, it possesses the ability to interfere with endocrine-related signaling cascades through alternative molecular mechanisms. tandfonline.comnih.govresearchgate.net
Immunomodulatory Mechanisms at the Cellular and Molecular Level
Direct investigation into the immunomodulatory effects of BPA-G at a cellular and molecular level is currently lacking in the scientific literature. Research on the immunological impact of bisphenols has overwhelmingly focused on the parent compound, BPA, which has been shown to disturb immune responses through various pathways, including the NF-κB pathway in fish macrophages and by altering cytokine secretion. acs.org
Although direct evidence for BPA-G is scarce, an indirect role remains a possibility. The enzymatic deconjugation of BPA-G back to its active aglycone form, BPA, can occur in various tissues. researchgate.net This conversion could create a localized reservoir of immunologically active BPA, which could then exert effects such as altering T-cell populations or inflammatory responses. frontiersin.orgmdpi.com However, without studies that specifically use BPA-G as the exposure compound in immunological assays, its direct capacity to modulate immune cell function remains speculative.
Neurodevelopmental Mechanisms Investigated in Model Systems (e.g., neuronal cell cultures, animal brain tissue)
There is a significant body of research demonstrating that the parent compound, BPA, is a developmental neurotoxicant, capable of disrupting neural stem cell proliferation and differentiation, impairing synapse formation, and altering signaling pathways critical for brain development. mdpi.comimrpress.comnih.gov
In contrast, there is a notable absence of studies directly investigating the neurodevelopmental effects of BPA-G in model systems. The toxicokinetics of BPA-G suggest it does not readily cross the placental barrier, which would limit fetal exposure from the maternal bloodstream. researchgate.net However, the parent BPA can cross the placenta, after which it could potentially be metabolized to BPA-G within fetal tissues. The capacity for local deconjugation back to BPA within the developing brain is unknown but represents a potential mechanism for toxicity. At present, the role of BPA-G in neurodevelopmental processes is uncharacterized, and it is primarily considered a less harmful metabolite in this context due to its limited ability to reach the developing nervous system directly.
Molecular Pathways Affecting Reproductive System Homeostasis
The impact of bisphenols on the reproductive system is an area of intense study, with extensive evidence showing that BPA can interfere with steroidogenesis and gametogenesis by interacting with estrogen and androgen receptors. frontiersin.orgnih.govresearchgate.net
Direct research on the molecular effects of BPA-G on reproductive homeostasis is sparse. Toxicokinetic studies in rats have shown that while BPA-G does not easily pass from the blood into the testis, the parent BPA does. researchgate.net Once inside the testis, BPA is converted to BPA-G by UDP-glucuronosyltransferase. researchgate.net The same tissue also contains β-glucuronidase, an enzyme that can break BPA-G back down to BPA. researchgate.net This suggests a dynamic equilibrium within the testis where BPA-G could serve as a temporary, localized reservoir for the hormonally active BPA. This process of conjugation and deconjugation within a target reproductive organ represents a potential molecular pathway through which BPA-G could indirectly affect reproductive homeostasis by modulating the local concentration of active BPA.
Comparative Toxicodynamics of this compound versus Bisphenol A Aglycone
The toxicodynamic profiles of Bisphenol A (BPA) and its primary metabolite, this compound (BPA-G), are markedly different. BPA is the biologically active parent compound, while BPA-G is the product of phase II metabolism designed to detoxify and facilitate the excretion of BPA. europa.eufrontiersin.org
BPA exerts its effects primarily by binding to and activating nuclear estrogen receptors ERα and ERβ, albeit with a lower affinity than estradiol. nih.govoup.com It also interacts with other receptors, including the G protein-coupled estrogen receptor (GPER) and the androgen receptor. frontiersin.orgnih.gov In stark contrast, BPA-G has been shown to have little to no binding affinity for nuclear ERα and ERβ, rendering it inactive in classical estrogenicity assays. researchgate.netoup.comfrontiersin.org
Despite this, BPA-G is not completely inert. Its biological activities appear to be mediated through non-classical, non-genomic pathways. tandfonline.comnih.gov For example, BPA-G can influence cellular energy metabolism and induce adipogenesis through mechanisms that may involve membrane-bound receptors. mdpi.comnih.gov A critical toxicodynamic difference is the potential for BPA-G to be converted back into the active BPA aglycone by β-glucuronidase enzymes present in various tissues, a process known as deconjugation. researchgate.netresearchgate.net This creates a potential reservoir of BPA, allowing for prolonged or localized exposure in specific tissues long after the initial exposure has ceased.
Table 2: Comparative Toxicodynamic Properties of BPA vs. BPA-G
| Feature | Bisphenol A (BPA) | This compound (BPA-G) | Reference |
|---|---|---|---|
| Identity | Parent Compound (Aglycone) | Primary Phase II Metabolite | europa.eufrontiersin.org |
| Binding to Nuclear ERα/ERβ | Binds and activates (weak agonist) | Negligible binding, considered inactive | researchgate.netoup.comfrontiersin.org |
| Primary Mechanism | Acts as a xenoestrogen via nuclear and membrane receptors (ERs, GPER, AR) | Acts via non-classical, non-genomic pathways; suppresses MAPK signaling | tandfonline.comfrontiersin.orgoup.com |
| Observed Biological Activity | Estrogenic, neurotoxic, immunomodulatory, alters energy metabolism | Induces adipogenesis, alters cellular energy metabolism (cell-type specific) | mdpi.comnih.govmdpi.commdpi.com |
| Metabolic Fate | Undergoes glucuronidation to form BPA-G for excretion | Can be deconjugated back to active BPA by β-glucuronidase in tissues | researchgate.netfrontiersin.org |
| Toxicological Role | Considered the primary active, toxic form | Traditionally considered inactive; emerging evidence suggests specific biological activities and role as a BPA reservoir | nih.govresearchgate.netresearchgate.net |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Bisphenol A | BPA |
| This compound | BPA-G |
| Estradiol | E2 |
| Fulvestrant | ICI |
| Malondialdehyde | MDA |
Vii. Comparative Research Frameworks for Bisphenol a Beta D Glucuronide and Bisphenol a
Relative Biological Activity and Potency Assessment
Bisphenol A (BPA) is recognized as an endocrine-disrupting chemical primarily due to its ability to mimic estrogen. However, its principal metabolite, Bisphenol A beta-D-glucuronide (BPA-G), is generally considered to be biologically inactive in terms of estrogenicity. This distinction is crucial for understanding the potential health risks associated with BPA exposure.
Extensive in vitro research has demonstrated that BPA-G does not exhibit the same estrogenic activity as its parent compound. nih.govoup.com Studies have shown that BPA-G does not bind to estrogen receptors alpha (ERα) and beta (ERβ), which are the primary targets through which BPA exerts its estrogenic effects. nih.gov Consequently, BPA-G fails to induce the transcriptional activation of estrogen-responsive genes, a key mechanism of endocrine disruption. nih.gov For instance, in MCF-7 breast cancer cells, a common model for assessing estrogenicity, BPA was found to induce reporter gene activity, whereas BPA-G showed no significant induction. nih.gov
The lack of estrogenic activity of BPA-G is a consistent finding across multiple studies. tandfonline.comresearchgate.net The process of glucuronidation, which attaches a large, polar glucuronic acid moiety to BPA, sterically hinders the molecule from fitting into the ligand-binding pocket of the estrogen receptors. This metabolic conversion is widely viewed as a detoxification pathway, effectively neutralizing the estrogenic potential of BPA. dphen1.com
While the consensus is that BPA-G is not estrogenic, some emerging research suggests that it may not be entirely devoid of biological activity. A 2015 study reported that BPA-G could induce adipogenesis (the formation of fat cells) in both human and murine preadipocytes in vitro. nih.gov This effect was observed to be inhibitable by an estrogen receptor antagonist, suggesting a complex mechanism that may not involve classical ER transcriptional activation. nih.gov This finding points to the possibility of non-estrogenic pathways through which BPA-G could potentially influence cellular processes. However, this area of research is still in its early stages and requires further investigation to fully understand its physiological relevance.
In contrast to BPA-G, other metabolites of BPA may retain or even exceed the biological activity of the parent compound. For example, a metabolite known as 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) has been found to have a significantly higher affinity for estrogen receptors and exhibits estrogenic activity at concentrations 1000-fold lower than BPA. plos.orgplos.org This highlights the importance of considering the complete metabolic profile of a compound when assessing its potential for biological disruption.
Table 1: Comparative Estrogenic Activity of Bisphenol A and its Metabolites
| Compound | Estrogen Receptor Binding | Estrogenic Activity | Potency Relative to BPA |
|---|---|---|---|
| Bisphenol A (BPA) | Yes | Yes | Baseline |
| This compound (BPA-G) | No | No (in classical assays) | Inactive |
| 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) | Yes | Yes | ~1000x higher |
Differential Toxicokinetic Profiles and Their Implications for Systemic Exposure
The toxicokinetics of Bisphenol A (BPA) and its primary metabolite, this compound (BPA-G), differ significantly, which has profound implications for systemic exposure to the biologically active form of BPA. Following exposure, BPA is rapidly and extensively metabolized, primarily in the liver and gut wall, to BPA-G. nih.gov This process, known as glucuronidation, is a major determinant of the bioavailability of unconjugated, or "free," BPA.
Upon oral ingestion, which is the main route of human exposure, BPA undergoes significant first-pass metabolism. tandfonline.com This means that a large fraction of the absorbed BPA is converted to BPA-G before it reaches systemic circulation. As a result, the levels of free BPA in the blood are typically very low, with BPA-G being the predominant form. nih.gov Studies in humans have shown that unconjugated BPA comprises less than 1% of the total BPA in the blood at all times following oral administration. nih.gov
The clearance of BPA from the body is rapid, with a terminal elimination half-life of approximately 6.4 hours for total BPA (including conjugates). nih.gov The elimination of BPA-G is also efficient, primarily occurring through the urine in humans. researchgate.net In contrast, rodents tend to eliminate a larger proportion of BPA and its conjugates through the feces via biliary excretion. dphen1.comresearchgate.net
The route of exposure can significantly influence the toxicokinetic profile. While oral exposure leads to extensive first-pass metabolism, dermal (skin) exposure bypasses the liver initially, potentially leading to a higher proportion of free BPA in systemic circulation. epa.govresearchgate.net Studies have shown that dermal exposure results in a longer apparent serum elimination half-life and a higher ratio of free to total BPA compared to oral exposure. epa.govresearchgate.net
The implications of these differential toxicokinetic profiles are significant. The rapid and efficient glucuronidation of BPA following oral exposure limits the systemic availability of the active parent compound. This metabolic detoxification is a key factor in the risk assessment of BPA. However, the potential for higher systemic exposure to free BPA through non-oral routes, such as dermal contact, warrants consideration, particularly in occupational settings or with certain consumer products.
Table 2: Toxicokinetic Parameters of Bisphenol A (BPA) and this compound (BPA-G) in Humans (Oral Exposure)
| Parameter | Unconjugated BPA | Total BPA (including BPA-G) |
|---|---|---|
| Bioavailability (Systemic) | Very low (<1%) | - |
| Time to Maximum Concentration (Tmax) | ~1.3 hours | ~1.1 hours |
| Terminal Elimination Half-life (t1/2) | ~6.2 hours | ~6.4 hours |
| Primary Route of Elimination | Metabolism to conjugates | Urinary excretion of conjugates |
Contribution of Glucuronidated Metabolite to Overall Bisphenol A Exposure Load
Biomonitoring studies in human populations consistently show that the vast majority of BPA excreted in the urine is in its conjugated form, primarily as BPA-G. nih.gov Therefore, measuring only free BPA would grossly underestimate the total exposure. For this reason, toxicological and epidemiological studies often measure "total BPA," which includes both the free and conjugated forms (after enzymatic treatment of the sample to deconjugate BPA-G back to BPA). This approach provides a more accurate picture of the total internal dose of BPA that the body has processed.
The contribution of BPA-G to the total BPA exposure load is substantial. Following a single oral administration in humans, BPA-G can account for the vast majority of the administered dose recovered in the urine. nih.gov The ratio of conjugated to free BPA in the body is a critical factor in determining the potential for biological effects. A high degree of conjugation indicates efficient detoxification and a lower systemic exposure to the active form of BPA.
It is important to note that certain populations, such as fetuses and neonates, may have a reduced capacity for glucuronidation. nih.gov This could potentially lead to a higher proportion of free BPA and increased susceptibility to its effects. The developing fetus may also be exposed to BPA-G that crosses the placenta, and there is some evidence to suggest that BPA-G can be deconjugated back to active BPA in certain fetal tissues. nih.govh1.co This highlights the complexity of assessing exposure and risk in vulnerable life stages.
Theoretical Models for Metabolite-Mediated Biological Responses
While this compound (BPA-G) is largely considered an inactive metabolite in terms of estrogenicity, several theoretical models propose ways in which it could still contribute to biological responses. These models challenge the simple assumption that glucuronidation is solely a detoxification pathway.
One key model involves the concept of deconjugation , where BPA-G is converted back to the biologically active Bisphenol A (BPA) by the action of β-glucuronidase enzymes. mdpi.com These enzymes are present in various tissues, and their activity could lead to the localized release of free BPA. This is of particular concern in tissues that may be sensitive to estrogenic effects. For example, some studies suggest that the placenta and fetal liver have high β-glucuronidase activity, which could potentially increase fetal exposure to active BPA. nih.gov This "conjugation-deconjugation cycling" could prolong the persistence of free BPA in certain compartments of the body. h1.co
Another theoretical framework considers the possibility of non-estrogenic biological activity of BPA-G itself. As mentioned previously, there is emerging evidence that BPA-G may induce adipogenesis. nih.gov This suggests that BPA-G might interact with cellular pathways other than the classical estrogen receptors. The mechanism for this is not yet fully understood but could involve interactions with other receptor systems or signaling cascades. If confirmed, this would mean that BPA-G is not entirely inert and could have its own set of biological effects, independent of its conversion back to BPA.
Furthermore, it is important to consider the broader context of BPA metabolism. While BPA-G is the major metabolite, other metabolites are formed that can have significant biological activity. The example of MBP, a highly potent estrogenic metabolite of BPA, underscores the principle that metabolic transformation does not always lead to inactivation. plos.orgplos.org Theoretical models of metabolite-mediated responses must, therefore, account for the full spectrum of metabolites and their individual biological potencies.
Species-Specific Sensitivity and Extrapolation Considerations
Significant species-specific differences exist in the toxicokinetics and metabolism of Bisphenol A (BPA) and its glucuronidated metabolite, which are critical considerations when extrapolating data from animal studies to assess human health risks. These differences can influence the internal dose of both the parent compound and its metabolites, leading to variations in sensitivity between species.
There are also species-specific differences in the activity of the enzymes responsible for glucuronidation (UDP-glucuronosyltransferases or UGTs) and in the ATP-Binding Cassette (ABC) transporters that are involved in the efflux of BPA and BPA-G from cells. nih.govnih.gov For example, the types of UGT enzymes that metabolize BPA and their levels of expression can vary between species, leading to differences in the rate and extent of glucuronidation. nih.gov Similarly, variations in ABC transporters in the liver and intestines can affect the distribution and excretion of BPA and BPA-G, with studies suggesting that in humans, certain transporters may facilitate the entry of BPA-G into the systemic circulation, whereas in rats, they may promote its elimination into the bile. nih.gov
These species-specific differences have important implications for risk assessment. Direct extrapolation of dose-response data from rodent studies to humans without accounting for these toxicokinetic variations can lead to inaccurate risk estimations. To address this, physiologically based pharmacokinetic (PBPK) models are often used. These models incorporate species-specific physiological and biochemical data to simulate the absorption, distribution, metabolism, and excretion of chemicals, allowing for a more accurate prediction of internal doses in humans based on animal data. nih.gov Allometric scaling of clearance rates across species is another approach used to derive human equivalent doses from animal data. nih.govtandfonline.comresearchgate.netdphen1.com
Table 3: Species Differences in Bisphenol A (BPA) Toxicokinetics
| Parameter | Humans | Rodents (Rats/Mice) |
|---|---|---|
| Primary Route of Excretion | Urinary | Fecal (via bile) |
| Enterohepatic Recirculation | Less significant | More significant |
| Glucuronidation Efficiency | High | High |
| Transporter Activity (e.g., ABC transporters) | Different profiles affecting systemic vs. biliary transport | Different profiles affecting systemic vs. biliary transport |
Viii. Advanced Research Methodologies and Experimental Models in Bisphenol a Beta D Glucuronide Studies
In Vitro Cellular and Organotypic Models
In vitro models are fundamental for mechanistic studies, allowing researchers to examine the direct effects of BPA-G on specific cell types and processes in a controlled environment, free from the systemic complexities of a living organism.
A variety of cell lines and primary cell cultures have been instrumental in probing the biological relevance of BPA-G, challenging the long-held belief that it is an inactive metabolite.
One of the most significant findings from in vitro studies is the ability of BPA-G to influence adipogenesis. Research has demonstrated that BPA-G can induce adipocyte differentiation in both murine and human preadipocyte models. nih.gov In the murine 3T3-L1 preadipocyte cell line, treatment with BPA-G led to a significant increase in lipid accumulation. nih.govresearchgate.net This was accompanied by the upregulation of key adipogenic markers at both the mRNA and protein levels, including sterol regulatory element-binding factor 1 (SREBF1), lipoprotein lipase (B570770) (LPL), adipocyte protein 2 (aP2), and adipsin. nih.govresearchgate.net
Crucially, these findings were not limited to mouse cells. Studies using primary human preadipocytes confirmed that BPA-G could also induce adipogenesis, as evidenced by increased levels of the adipocyte marker aP2. nih.govresearchgate.net These studies suggest that BPA-G, often considered a mere detoxification product, may have biological activity in fat cell development. diva-portal.org Some research indicates that the effects of BPA-G on adipogenesis, while not mediated by classical estrogen receptor (ER) transcriptional activation, can be inhibited by an ER antagonist, suggesting a non-classical pathway of action. nih.govresearchgate.net
Beyond adipocytes, primary cultures of human prostate stem-progenitor cells have been used to study the effects of BPA. While these studies primarily focus on the parent compound, they often measure BPA-G levels to understand the metabolic context, providing a framework for future direct investigations into the metabolite's role. nih.gov Similarly, primary cultures of rodent prostate epithelial cells have been established to investigate the mechanisms behind BPA-induced proliferation, a system that could be adapted for studying BPA-G. spandidos-publications.com
Table 1: Summary of In Vitro Cell Models in BPA-G Research
| Cell Model | Organism | Key Findings Related to BPA-G | References |
|---|---|---|---|
| 3T3-L1 Preadipocytes | Mouse | Induces lipid accumulation and expression of adipogenic markers (SREBF1, LPL, aP2, adipsin). | nih.govresearchgate.netdiva-portal.org |
| Primary Preadipocytes | Human | Induces adipogenesis, indicated by increased aP2 protein levels. | nih.govresearchgate.netplos.org |
| Human Prostate Stem-Progenitor Cells | Human | Used in studies measuring BPA-G as a metabolite of BPA to assess exposure context. | nih.gov |
Organ-on-a-chip and spheroid models represent a leap forward from 2D cell cultures, offering a more physiologically relevant microenvironment by recapitulating the 3D architecture and, in some cases, the multi-cellular interactions of native tissues.
While specific studies focusing exclusively on BPA-G in these advanced models are still emerging, the groundwork has been laid by research on BPA and other environmental pollutants. Human brain spheroid models have been utilized to assess the developmental neurotoxicity of various compounds. sciopen.com Trophoblast organoids have been shown to be sensitive to low concentrations of endocrine-disrupting chemicals, which interfere with the expression of estrogen target genes and metabolic genes. researchgate.net These systems provide a powerful platform for future investigations into whether BPA-G affects complex developmental and metabolic processes in a tissue-like context. The potential for these models to be more sensitive to low-dose effects of endocrine disruptors highlights their importance for screening environmental chemicals like BPA-G. researchgate.net
Ex Vivo Tissue Explant and Perfusion Systems
Ex vivo models bridge the gap between in vitro and in vivo research. They use intact living tissues maintained outside the body, preserving the native cellular architecture and interactions.
The sheep placenta has been a valuable ex vivo model for studying the maternal-fetal transfer of BPA and its metabolites. researchgate.net Placental perfusion systems allow researchers to directly measure the bidirectional transfer of substances across the placental barrier. researchgate.net Studies using this model have been critical in determining the extent to which BPA is metabolized to BPA-G within the feto-placental unit and whether BPA-G can be deconjugated back to active BPA. nih.govresearchgate.net These experiments have shown that the placenta itself has metabolic capabilities, balancing the conjugation of BPA to BPA-G and the hydrolysis of BPA-G back to BPA. nih.gov The instability of BPA-G in rodent fetal tissue homogenates has also been reported, suggesting that deconjugation in fetal tissues could be a significant factor in fetal exposure to the active parent compound. researchgate.net
In Vivo Animal Models
In vivo models are indispensable for understanding the complete picture of a compound's absorption, distribution, metabolism, and excretion (ADME) and its systemic effects on a whole organism.
Non-mammalian models offer advantages such as rapid development, high-throughput screening capabilities, and unique physiological characteristics.
The zebrafish (Danio rerio) has become a prominent model in toxicology. Studies have used zebrafish to investigate the developmental effects of BPA and its analogues. researchgate.netdphen1.com Research has shown that exposure to halogenated BPA derivatives can induce an obese phenotype in zebrafish at later life stages, acting as obesogens. dphen1.com While much of the work has focused on BPA, the established methodologies for assessing metabolic disruption and reproductive effects in zebrafish provide a robust platform for future studies on BPA-G. researchgate.netdphen1.com
Avian models, such as the chicken (Gallus gallus domesticus) and Japanese quail (Coturnix japonica), are particularly useful for studying developmental and reproductive toxicology, as exposure can be precisely controlled via egg injection. diva-portal.org Research has demonstrated that BPA can affect the development of the reproductive tract in avian embryos. diva-portal.orgtandfonline.com For instance, BPA has been shown to induce ovotestis formation in male chicken embryos. tandfonline.com While these studies have primarily focused on BPA, they establish the sensitivity of the avian reproductive system to bisphenols and provide validated endpoints for assessing the potential effects of its metabolites like BPA-G. ekb.egoup.com
Mammalian models are crucial for their physiological and metabolic similarity to humans, making them essential for toxicokinetic and risk assessment studies.
Rodent models, primarily rats and mice, are the most commonly used mammalian models in BPA research. Sprague-Dawley rats have been used extensively to study the metabolism and toxicokinetics of BPA and its metabolites. researchgate.netresearchgate.netnih.govmdpi.com These studies have shown that after oral administration, BPA is rapidly metabolized, with BPA-G being the predominant metabolite found in blood, urine, and feces. researchgate.netresearchgate.netnih.gov Continuous exposure to BPA in rats has been shown to alter the gut microbiota, which in turn can influence the metabolic profile of BPA, affecting the proportions of BPA-G and other conjugates in various bodily fluids. researchgate.netmdpi.com Rodent models have also been used to investigate the long-term health consequences of developmental exposure to BPA, with studies measuring internal levels of both BPA and BPA-G to establish human-relevant dosimetry. nih.govnih.gov
The sheep model has been uniquely valuable for studying the disposition of BPA and BPA-G in the maternal-fetal unit due to the ability to perform chronic catheterization of both the ewe and the fetus. researchgate.netoup.comnih.gov This model has demonstrated that the feto-placental unit is highly efficient at metabolizing BPA into conjugated forms, primarily BPA-G. nih.gov However, these conjugates can become "trapped" within the fetal compartment, leading to sustained fetal exposure to BPA metabolites. nih.gov Importantly, studies involving direct intravenous infusion of BPA-G into the fetal sheep have detected the presence of unconjugated BPA, providing direct in vivo evidence of BPA-G deconjugation within the fetus. researchgate.net
Table 2: Summary of In Vivo Animal Models in BPA-G Research
| Model | Species | Key Research Focus & Findings | References |
|---|---|---|---|
| Zebrafish | Danio rerio | Studying developmental toxicity and metabolic disruption of BPA analogues; provides a platform for BPA-G studies. | researchgate.netdphen1.com |
| Avian (Quail, Chicken) | Coturnix japonica, Gallus gallus domesticus | Investigating reproductive and developmental effects of BPA via in ovo exposure, establishing sensitive endpoints. | diva-portal.orgtandfonline.comekb.eg |
| Rodent (Rat, Mouse) | Rattus norvegicus, Mus musculus | Characterizing toxicokinetics, metabolism, gut microbiome interactions, and long-term health effects of BPA/BPA-G exposure. | researchgate.netresearchgate.netmdpi.comnih.gov |
Computational and In Silico Approaches
Computational methods serve as powerful predictive tools in toxicology and pharmacology, enabling researchers to model the behavior of xenobiotics like BPA and its metabolites without conducting extensive in vivo studies. These approaches are vital for predicting pharmacokinetic properties and potential biological interactions.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. In the context of BPA and its analogues, QSAR is employed to predict parameters necessary for more complex kinetic models and to estimate biological activities.
Researchers have used QSAR to predict intestinal uptake rates and blood-to-tissue partition coefficients, which are essential parameters for physiologically based kinetic (PBK) models. biorxiv.org For instance, QSAR can establish a relationship between molecular descriptors (e.g., molecular weight, lipophilicity, polarity) and the rate of transport across biological membranes. nih.gov Studies have also evaluated the use of chromatographic descriptors, derived from techniques like high-performance liquid chromatography, to improve the predictive power of QSAR models for bisphenols. These chromatographic descriptors can reflect molecular interactions that are characteristic of a compound's structure and can enhance the prediction of transport across barriers like the human placenta. nih.gov This is particularly relevant for understanding the potential exposure of a fetus to the parent compound, BPA, before it is metabolized to BPA-G.
Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or nuclear receptor. These methods have been instrumental in understanding why BPA exhibits endocrine-disrupting effects while its glucuronidated metabolite, BPA-G, is largely considered inactive. medchemexpress.comcaymanchem.com
Studies have used molecular docking to simulate the binding of BPA to the ligand-binding pocket of various receptors, including human pregnane (B1235032) X receptor (PXR) and estrogen-related receptor gamma (ERRγ). nih.govnih.gov These simulations reveal specific interactions, such as hydrogen bonds and π-stacking, that stabilize the binding of BPA to the receptor. nih.gov In contrast, similar studies and experimental assays show that BPA-G does not activate these receptors. nih.gov The addition of the large, polar glucuronide moiety to the BPA structure sterically hinders its ability to fit into the receptor's binding pocket, thus preventing the initiation of a biological response. nih.gov Molecular dynamics simulations further allow researchers to observe the stability of these interactions over time, confirming the stable binding of BPA and the lack of stable interaction for BPA-G. nih.gov
Physiologically Based Kinetic (PBK), or Physiologically Based Pharmacokinetic (PBPK), models are mathematical representations of the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. These models are highly valuable for studying BPA, as they can simulate the kinetic profiles of both the parent compound and its major metabolite, BPA-G. biorxiv.orgdphen1.com
A typical PBK model for BPA consists of multiple compartments representing different organs and tissues (e.g., liver, gut, brain, fat) connected by blood flow. dphen1.comnih.gov The model incorporates key physiological parameters (e.g., body weight, cardiac output, tissue volumes) and chemical-specific parameters, such as metabolic rates. biorxiv.orgnih.gov A central feature of these models is the inclusion of metabolic conversion of BPA to BPA-G, primarily in the liver and intestines. dphen1.comnih.govnih.gov These models have been used to predict the internal concentrations of both unconjugated BPA and BPA-G following various exposure scenarios. biorxiv.org They can also simulate complex processes such as the enterohepatic recirculation of BPA-G, where the metabolite is excreted in bile, deconjugated back to BPA by gut microflora, and then reabsorbed. dphen1.comnih.gov
| Model Feature/Parameter | Description | Significance in BPA-G Research | Reference |
|---|---|---|---|
| Metabolic Conversion | Includes rates of glucuronidation in the gut wall and liver, converting BPA to BPA-G. | Crucial for predicting the extent and speed of BPA detoxification into BPA-G. | biorxiv.orgdphen1.comnih.gov |
| Enterohepatic Circulation | Models the biliary excretion of BPA-G and its potential deconjugation and reabsorption in the intestine. | Explains the secondary peaks observed in the plasma concentration of BPA and the persistence of the compound. | biorxiv.orgdphen1.com |
| Multi-Compartment Structure | Represents various organs (liver, kidney, fat, etc.) to simulate distribution. | Allows for prediction of BPA and BPA-G concentrations in specific target tissues. | dphen1.comnih.gov |
| Sensitivity Analysis | Identifies which model parameters (e.g., liver blood flow, Vmax for glucuronidation) have the most significant influence on model outputs. | Highlights the critical biological processes governing BPA-G formation and elimination. | biorxiv.org |
Isotope-Labeled Tracer Techniques for Metabolic Tracking
Isotope-labeled tracer techniques are a cornerstone of modern pharmacokinetic research. These methods involve using molecules in which one or more atoms have been replaced by an isotope. For BPA and BPA-G studies, stable (non-radioactive) isotopes like deuterium (B1214612) (d) or carbon-13 (¹³C) are commonly used. medchemexpress.comresearchgate.net
The use of labeled compounds, such as ¹³C₁₂-BPA or d₆-BPA, is essential for accurately measuring the concentrations of BPA and its metabolites in biological samples like urine and plasma. researchgate.netoregonstate.edu A significant challenge in BPA research is the ubiquitous presence of background levels of the compound in laboratory environments, which can lead to sample contamination and artificially high measurements. doi.org By administering a known dose of an isotope-labeled version of BPA, researchers can use mass spectrometry to specifically detect and quantify the administered compound and its labeled metabolites, distinguishing them from any unlabeled background contamination. doi.orgnih.gov
Furthermore, the synthesis of isotope-labeled standards of the metabolite itself, such as Bisphenol A-d₆ β-D-glucuronide, allows for the precise optimization of analytical methods and the accurate quantification of conjugated BPA concentrations in biological samples. researchgate.net These techniques have been fundamental in human studies to demonstrate the rapid and extensive conversion of oral BPA to BPA-G and its subsequent excretion in urine. researchgate.netoregonstate.edu
| Isotope-Labeled Compound | Application | Reference |
|---|---|---|
| Bisphenol A-d₁₆ (d₁₆-BPA) | Used as an internal standard for mass spectrometry to quantify BPA. Administered in human pharmacokinetic studies. | doi.orgnih.gov |
| Bisphenol A-¹³C₁₂ (¹³C₁₂-BPA) | Used as an internal standard to ensure analytical accuracy in isotope dilution mass spectrometry methods. | researchgate.net |
| Bisphenol A-d₆ β-D-glucuronide | Used as a labeled standard to optimize enzymatic hydrolysis steps and accurately determine the concentration of conjugated BPA in urine. | researchgate.neteuropa.eu |
| Bisphenol A bis-(β-D-glucuronide)-¹³C₁₂ | A stable isotope-labeled version of the bis-glucuronide metabolite, used as a tracer for quantification. | medchemexpress.com |
Omics Technologies for Comprehensive Biological Pathway Analysis
"Omics" technologies refer to a suite of high-throughput techniques used to analyze large sets of biological molecules. These methods provide a global view of molecular changes within a cell or organism in response to a chemical exposure, offering insights into the mechanisms of action.
Transcriptomics is the study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. Techniques like DNA microarrays and RNA-sequencing (RNA-seq) are used to measure the expression levels of thousands of genes simultaneously. nih.govmdpi.com
In the context of BPA research, transcriptomic studies have been conducted on various cell lines (e.g., human breast cancer cells) and in animal models to identify gene expression profiles altered by BPA exposure. nih.govplos.orgnih.gov These studies have revealed that BPA can modulate pathways related to estrogen receptor signaling, cell cycle regulation, and metabolic processes. nih.govmdpi.com For example, analysis of MCF-7 breast cancer cells treated with BPA showed changes in gene expression profiles that bear the signature of estrogen receptor alpha (ERα) activation. nih.govresearchgate.net
While most transcriptomic studies focus on the parent compound, the findings are highly relevant to BPA-G. They underscore the biological pathways that are impacted by BPA, highlighting the importance of its rapid metabolic conversion to the less active BPA-G as a detoxification mechanism. nih.govnih.gov Moreover, some evidence suggests that BPA-G may not be completely inert and could have biological activities of its own, such as inducing adipogenesis. nih.govplos.org Transcriptomics provides a powerful tool to investigate these potential effects and compare the gene expression signatures of BPA and BPA-G directly.
| Study Model | Technology | Key Pathway/Gene Findings | Reference |
|---|---|---|---|
| MCF-7 Human Breast Cancer Cells | Microarray & RNA-Seq | BPA and its analogues alter transcriptome profiles, reflecting estrogen receptor activation and changes in cell cycle pathways. | nih.govresearchgate.net |
| Human Primary Preadipocytes | RNA-Seq | BPA treatment altered the expression of 472 genes, affecting pathways such as Liver X Receptor (LXR)/Retinoid X Receptor (RXR) activation. | plos.org |
| Mouse Liver | RNA-Seq | Oral BPA exposure led to 120 differentially expressed genes, impacting processes like "macromolecule modification" and "protein metabolic process". | mdpi.com |
| Mouse Kidney | RNA-Seq | BPA exposure resulted in 433 differentially expressed genes, affecting mitochondrial function, oxidative phosphorylation, and carcinogenesis pathways. | nih.gov |
Proteomics for Protein Abundance and Modification Analysis
Proteomics, the large-scale study of proteins, offers a powerful lens through which to observe the cellular response to xenobiotics like BPA-G. This methodology allows for the comprehensive analysis of protein expression levels and post-translational modifications, providing insights into altered cellular functions and signaling pathways.
While direct, large-scale proteomics studies focused exclusively on BPA-G are limited, research on the parent compound, BPA, provides a framework for how such studies could be applied. For instance, proteomic analyses of cells and tissues exposed to BPA have revealed widespread, dose-dependent changes in protein abundance. mdpi.comresearchgate.net These studies have identified alterations in proteins involved in crucial metabolic pathways, such as arginine biosynthesis and mitochondrial protein import, and have highlighted the induction of oxidative stress markers. mdpi.comresearchgate.net
In the context of BPA-G, studies have begun to scratch the surface by examining its effects on specific protein levels. Research has shown that BPA-G can induce adipogenesis in preadipocyte cell lines. nih.gov This was accompanied by an increase in the protein levels of adipogenic markers. One study highlighted that chronic exposure to Bisphenol S (BPS), a BPA analog, led to the upregulation of β-glucuronidase (GUSB), an enzyme capable of deconjugating bisphenol glucuronides back to their active forms. nih.gov This finding suggests an indirect mechanism by which BPA-G could impact protein expression by serving as a reservoir for the parent compound.
Future proteomic studies on BPA-G will be instrumental in identifying its direct protein targets and understanding the full spectrum of its biological activity, distinguishing its effects from those of its parent compound, BPA.
Metabolomics for Endogenous Metabolite Perturbations
Metabolomics complements proteomics by providing a snapshot of the small-molecule metabolites present within a biological system. This "metabolome" is highly sensitive to both physiological and pathological stimuli, including exposure to xenobiotics. By analyzing shifts in the concentrations of endogenous metabolites, researchers can identify perturbed metabolic pathways and gain a deeper understanding of a compound's mechanism of action.
As with proteomics, comprehensive metabolomics studies specifically investigating the effects of BPA-G are not yet abundant. However, the extensive research on BPA demonstrates the potential of this approach. Metabolomic studies on BPA have revealed significant perturbations across a wide range of metabolic pathways, including:
Amino acid metabolism nih.govmdpi.com
Lipid metabolism mdpi.com
Steroid hormone biosynthesis nih.gov
Energy metabolism plos.org
These studies have successfully used techniques like 1H-NMR spectroscopy and mass spectrometry to identify biomarkers of BPA exposure and its metabolic consequences. plos.orgfrontiersin.org For example, exposure to BPA has been linked to changes in the levels of key metabolites such as aromatic amino acids (phenylalanine, tyrosine), L-carnitine, and cortisol. nih.gov
For BPA-G, the focus has largely been on its role as a metabolite itself, with methods developed for its quantification in biological matrices like plasma and urine. researchgate.net However, some studies have hinted at its potential to influence the metabolome. For instance, the observation that BPA-G can induce adipogenesis implies an underlying shift in lipid metabolism. nih.gov Furthermore, a pilot study suggested that BPA-G can affect the expression of microRNAs (miRNAs), which are known to regulate metabolic pathways. oup.com
The application of untargeted metabolomics to experimental models exposed directly to BPA-G will be a critical next step. Such research will help to delineate the specific metabolic pathways perturbed by this metabolite, independent of its conversion back to BPA, and will be crucial for a more complete assessment of its biological significance.
Ix. Future Research Directions and Unresolved Knowledge Gaps
Elucidation of Inter-Individual and Species-Specific Variability in Glucuronidation and Deconjugation
The conversion of BPA to BPA-G is a critical detoxification step primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes. However, the activity of these enzymes exhibits considerable variability, both between individuals and across different species, leading to potential differences in susceptibility to BPA.
Inter-individual Variability: In humans, the glucuronidation of BPA occurs predominantly in the liver. nih.govoup.com Studies have identified UGT2B15 as the main enzyme responsible for this process at low BPA concentrations, with UGT1A9 also playing a significant role, especially at higher concentrations. nih.govresearchgate.netnih.gov The activity of these enzymes can vary significantly among individuals, with one study of 46 human liver microsomes showing a 17-fold difference in BPA glucuronidation rates. nih.govresearchgate.net This variability can be attributed, in part, to genetic polymorphisms in the UGT genes. nih.govmdpi.com For instance, a polymorphism in the UGT1A1 gene (UGT1A128) has been associated with reduced BPA glucuronidation in breast tissue. researchgate.netnih.gov Similarly, variations in the UGT2B15 gene, such as UGT2B152, have been shown to result in lower BPA glucuronidation activity in vitro. nih.gov However, the direct correlation of these genotypes with in vivo BPA metabolism and health outcomes requires further investigation. nih.gov The large intra- and inter-person variability in urinary BPA-G excretion further highlights the complex interplay of genetics, exposure, and other lifestyle factors. dphen1.com
Species-Specific Differences: Significant differences in BPA metabolism exist between humans and common laboratory animals like rodents. nih.goveuropa.eutandfonline.com While humans and monkeys primarily excrete BPA-G through urine, rats exhibit significant biliary excretion and enterohepatic circulation, leading to prolonged exposure to the active form of BPA. oup.comeuropa.eutandfonline.com In vitro studies using liver microsomes have demonstrated that the intrinsic clearance (CLint) of BPA is markedly different across species. For example, the CLint values in liver microsomes of monkeys, dogs, rats, and mice were found to be 1.5, 2.4, 1.7, and 8.2 times higher than in humans, respectively. nih.gov Similar species differences are observed in intestinal microsomes. nih.gov These discrepancies in metabolic rates and excretion pathways underscore the challenges in extrapolating toxicological data from animal models to human health risk assessments. europa.eutandfonline.com
Future research must focus on:
Identifying and characterizing the full spectrum of UGT enzyme polymorphisms that influence BPA glucuronidation.
Conducting large-scale human studies to correlate UGT genotypes with BPA and BPA-G levels in biological matrices.
Investigating the factors that regulate the expression and activity of UGT enzymes, such as age, sex, diet, and co-exposure to other chemicals.
Developing more sophisticated in vitro and in silico models that can accurately predict human-relevant metabolism and account for inter-individual variability.
Comprehensive Mapping of Environmental Transformation Products and Their Fates
While BPA-G is the primary metabolite of BPA in humans, the environmental fate of both the parent compound and its glucuronide is not fully understood. BPA is known to be present in various environmental compartments, including water and sediment. nih.gov The potential for BPA-G to be excreted into wastewater and subsequently deconjugated back to BPA by environmental microorganisms raises concerns about the re-introduction of the active compound into the environment.
Key areas for future investigation include:
Systematic monitoring of BPA-G in wastewater treatment plant influents and effluents to determine its prevalence and removal efficiency.
Characterizing the microbial communities and enzymatic processes responsible for the deconjugation of BPA-G in different environmental settings.
Identifying and quantifying other potential transformation products of BPA and BPA-G that may be formed through abiotic or biotic processes in the environment.
Long-Term, Low-Dose Mechanistic Studies of Bisphenol A beta-D-Glucuronide
The prevailing scientific consensus is that BPA-G is biologically inert due to its inability to bind to estrogen receptors. researchgate.net However, the potential for deconjugation back to active BPA within tissues remains a subject of debate and a critical area for research. While systemic deconjugation is considered minor, localized deconjugation in specific tissues could lead to targeted biological effects. tandfonline.com
Future research should focus on:
Investigating the potential for β-glucuronidase activity in various human tissues to hydrolyze BPA-G back to BPA.
Conducting long-term, low-dose exposure studies in relevant animal models to assess whether chronic exposure to BPA-G can lead to the accumulation of free BPA in sensitive tissues.
Utilizing advanced imaging and analytical techniques to visualize the distribution and potential deconjugation of BPA-G at the cellular and subcellular level.
Exploring whether BPA-G itself, independent of deconjugation, has any unforeseen biological activities or interactions with cellular components.
Development of Novel High-Throughput Analytical and Bioanalytical Methodologies
Accurate and sensitive measurement of BPA and BPA-G in various biological and environmental matrices is fundamental to understanding exposure, metabolism, and potential health effects. Current methods, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are robust but can be resource-intensive. nih.gov
Future efforts should be directed towards:
Developing and validating high-throughput analytical methods for the simultaneous quantification of BPA, BPA-G, and other relevant metabolites in large-scale epidemiological studies.
Improving the sensitivity of analytical methods to detect low levels of these compounds in complex matrices, such as fetal tissues and amniotic fluid. escholarship.org
Creating novel bioanalytical tools, such as specific immunoassays for BPA-G, to facilitate rapid and cost-effective screening of large sample sets. dphen1.com
Standardizing analytical protocols across laboratories to ensure data comparability and reliability.
Integration of Multi-Omics Data with Computational Models for Predictive Toxicology
The integration of high-dimensional "omics" data (e.g., genomics, transcriptomics, proteomics, metabolomics) with computational modeling offers a powerful approach to unravel the complex biological pathways affected by BPA and its metabolites. This systems-level perspective can help to identify novel biomarkers of exposure and effect, and to predict potential adverse outcomes.
Key research directions include:
Utilizing transcriptomics to identify changes in gene expression in response to BPA and BPA-G exposure, particularly in relation to UGT enzymes and other metabolic pathways.
Employing metabolomics to obtain a comprehensive profile of metabolic perturbations following exposure, which can provide insights into the downstream biological consequences.
Developing and refining physiologically based pharmacokinetic (PBPK) models that incorporate inter-individual and species-specific differences in metabolism to better predict internal exposure to BPA and BPA-G. nih.govbiorxiv.org
Integrating multi-omics data into these models to create more robust and predictive tools for toxicological risk assessment.
Understanding the Role of the Microbiome in this compound Metabolism
The gut microbiome plays a crucial role in the metabolism of many xenobiotics, and emerging evidence suggests its involvement in the fate of BPA and BPA-G. Intestinal bacteria possess β-glucuronidase activity, which can hydrolyze BPA-G excreted in the bile back to BPA, allowing for its reabsorption (enterohepatic circulation). europa.eu This process can prolong the internal exposure to the active form of BPA.
Future research in this area should aim to:
Characterize the specific gut microbial species and their β-glucuronidases that are responsible for BPA-G deconjugation.
Investigate how factors that influence the gut microbiome composition, such as diet, age, and antibiotic use, can impact BPA metabolism and internal exposure.
Explore the potential for BPA itself to alter the gut microbiome, and the subsequent implications for host health.
Addressing these unresolved knowledge gaps through focused and collaborative research will be essential for a comprehensive understanding of the life cycle of this compound and for refining human health risk assessments related to BPA exposure.
Q & A
Q. What enzymatic pathways catalyze the formation of BPA-G from BPA, and how can these pathways be experimentally validated?
BPA-G is primarily formed via glucuronidation by UDP-glucuronosyltransferase (UGT) isoforms, with UGT2B15 identified as a key enzyme in humans . To validate this:
- Methodology : Use recombinant UGT isoforms (e.g., expressed in HEK293 cells) and incubate with BPA and uridine diphosphate glucuronic acid (UDPGA). Quantify BPA-G formation via high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Controls : Include negative controls without UDPGA or recombinant enzymes to confirm enzyme-specific activity.
Q. What analytical techniques are recommended for quantifying BPA-G in biological samples, and what validation parameters are critical?
LC-MS/MS is the gold standard for BPA-G quantification due to its sensitivity and specificity . Key steps include:
- Sample Preparation : Solid-phase extraction (SPE) to isolate BPA-G from plasma/urine.
- Validation Parameters :
- Limit of Detection (LOD) : ≤0.1 ng/mL.
- Recovery Rates : 85–115% using isotopically labeled internal standards (e.g., BPA-G-d6).
- Matrix Effects : Assessed by comparing analyte response in spiked vs. pure solvent.
Q. What in vitro models are suitable for assessing BPA-G’s biological inertness, and what endpoints should be measured?
- Models : Estrogen receptor (ER)-positive cell lines (e.g., MCF-7) for ER binding/transactivation assays .
- Endpoints :
- Competitive binding assays using radiolabeled estradiol (e.g., ³H-E2).
- Reporter gene assays (e.g., ER-mediated luciferase activity).
- Findings : BPA-G does not bind ERs or induce transcription in MCF-7 cells at physiological concentrations .
Advanced Research Questions
Q. How does BPA-G exhibit adipogenic activity despite being classified as an inactive metabolite?
Boucher et al. (2015) demonstrated that BPA-G promotes adipogenesis in human and murine preadipocytes via non-classical pathways :
- Experimental Design :
- Differentiate preadipocytes (e.g., 3T3-L1 or human primary cells) with BPA-G (1–100 nM).
- Measure lipid accumulation via Oil Red O staining and adipogenic markers (e.g., PPARγ, C/EBPα) via qPCR.
- Key Finding : BPA-G induces dose-dependent adipogenesis, suggesting non-ER mechanisms, potentially involving glucocorticoid receptor cross-talk .
Q. What mechanisms explain the reactivation of BPA-G into bioactive BPA in vivo, and how can this be modeled experimentally?
Gut microbiota-derived β-glucuronidase hydrolyzes BPA-G to free BPA, restoring its endocrine-disrupting activity :
- In Vitro Modeling :
- Incubate BPA-G with fecal slurries or specific bacterial strains (e.g., E. coli HGU-1).
- Quantify BPA release via LC-MS/MS.
- Key Variables : pH (optimized to 6.8–7.2), incubation time (4–24 hrs), and bacterial density.
Q. How do contradictory findings on BPA-G’s bioactivity inform the design of receptor interaction studies?
Discrepancies arise from differences in experimental systems:
- Cell-Free vs. Cellular Assays : BPA-G shows no ER binding in cell-free systems but may act indirectly in cellular models via metabolites or transporters .
- Design Considerations :
- Use purified ER subtypes (α/β) to rule out isoform-specific effects.
- Include inhibitors of glucuronidase (e.g., D-saccharic acid 1,4-lactone) to prevent BPA-G hydrolysis.
Q. What transport mechanisms mediate BPA-G’s cellular uptake, and how can these be characterized?
Organic anion-transporting polypeptides (OATPs) facilitate BPA-G transport, analogous to estradiol-17β-glucuronide (E2-17G) :
- Methods :
- Transfect HeLa cells with OATP isoforms (e.g., OATP1B1).
- Measure ³H-labeled BPA-G uptake over time, with/without competitors (e.g., bromosulfophthalein).
- Kinetic Parameters : Calculate Km (affinity) and Vmax (transport capacity) using Michaelis-Menten plots.
Q. How do epidemiological observations of reduced BPA-G levels in Parkinson’s disease patients inform biomarker studies?
Lower BPA-G/total BPA ratios in Parkinson’s patients suggest impaired glucuronidation or altered UGT2B15 activity :
- Study Design :
- Cohort Analysis: Compare BPA-G levels in serum/urine of Parkinson’s patients vs. controls using LC-MS/MS.
- Genotyping: Assess UGT2B15 polymorphisms (e.g., rs1902023) to link metabolic capacity to disease risk.
Methodological Challenges and Contradictions
Q. Why do some studies report BPA-G’s bioactivity while others classify it as inert?
- Key Factors :
- Concentration : Supraphysiological doses (e.g., >100 nM) may saturate detoxification pathways.
- Cell Type : Primary vs. immortalized cells exhibit differing metabolic capacities.
- Contamination : External BPA contamination during sample processing can skew results .
- Mitigation : Use isotopically labeled standards and validate purity via mass spectrometry.
Q. What advanced models are needed to resolve BPA-G’s role in metabolic diseases?
- Organ-on-a-Chip : Co-culture gut epithelium, hepatocytes, and adipocytes to simulate enterohepatic recycling and adipogenesis.
- Transgenic Models : UGT2B15 knockout mice to study BPA-G’s systemic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
